![molecular formula C21H30O4 B13817448 (8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocortisone-9,11,12,12-d4 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which allows for precise quantification of hydrocortisone levels in biological samples .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrocortisone-9,11,12,12-d4 involves the incorporation of deuterium atoms at specific positions on the hydrocortisone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under controlled reaction conditions. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of Hydrocortisone-9,11,12,12-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity and chemical specifications .
化学反応の分析
Types of Reactions
Hydrocortisone-9,11,12,12-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone through the action of 11β-hydroxysteroid dehydrogenase.
Reduction: Formation of dihydrocortisols and tetrahydrocortisols through reduction reactions.
Substitution: Reactions involving the replacement of functional groups with deuterated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts, and specific enzymes like 11β-hydroxysteroid dehydrogenase. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include deuterated analogs of hydrocortisone, cortisone, and various reduced forms such as dihydrocortisols and tetrahydrocortisols .
科学的研究の応用
Hydrocortisone-9,11,12,12-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
作用機序
Hydrocortisone-9,11,12,12-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the regulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound also inhibits the activity of phospholipase A2 and nuclear factor kappa B, further contributing to its anti-inflammatory properties .
類似化合物との比較
Hydrocortisone-9,11,12,12-d4 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Cortisol-9,11,12,12-d4: Another deuterated form of cortisol used for similar purposes.
Cortisone-2,2,4,6,6,9,12,12-d8: A deuterated analog of cortisone with applications in mass spectrometry.
18-Hydroxycorticosterone-9,11,12,12-d4: A deuterated form of 18-hydroxycorticosterone used in biochemical studies.
These compounds share similar applications but differ in their specific isotopic labeling and target analytes, highlighting the versatility and specificity of Hydrocortisone-9,11,12,12-d4 in research and industrial settings.
特性
分子式 |
C21H30O4 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i6D,9D2,16D/t6-,15+,16-,17-,19-,20-,21-/m0 |
InChIキー |
WHBHBVVOGNECLV-KXPKTHLHSA-N |
異性体SMILES |
[H][C@]1([C@]2([C@@H](CCC3=CC(=O)CC[C@@]32C)[C@@H]4CC[C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)[2H])[2H] |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
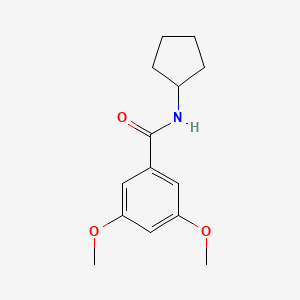
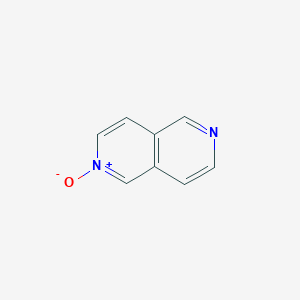
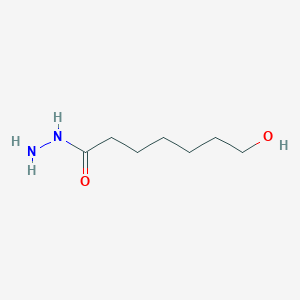
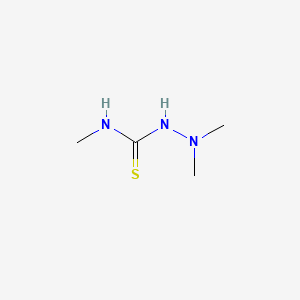
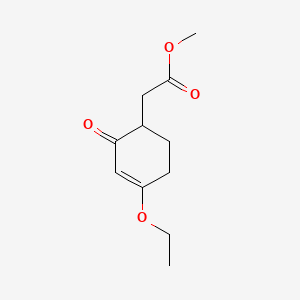
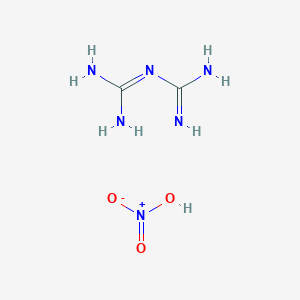
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
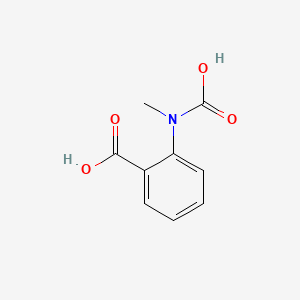

![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
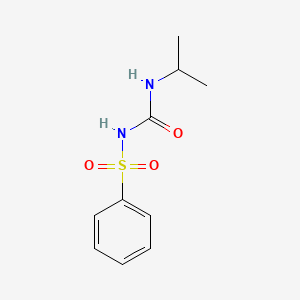
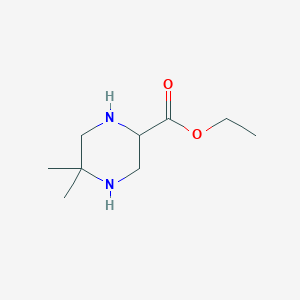
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
